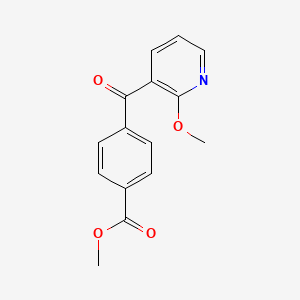

Methyl 4-(2-methoxynicotinoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methoxypyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14-12(4-3-9-16-14)13(17)10-5-7-11(8-6-10)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYCGZTZJFOCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642157 | |

| Record name | Methyl 4-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-85-8 | |

| Record name | Methyl 4-[(2-methoxy-3-pyridinyl)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Methyl 4 2 Methoxynicotinoyl Benzoate and Analogues

Development of Convergent and Divergent Synthetic Routes for Methyl 4-(2-methoxynicotinoyl)benzoate

The construction of the diaryl ketone core of this compound can be approached through both convergent and divergent synthetic strategies, offering flexibility in accessing the target molecule and a diverse range of analogues.

A primary convergent approach involves the coupling of two key fragments: a derivative of 2-methoxynicotinic acid and a substituted benzene (B151609) ring. One of the most common methods for this transformation is the Friedel-Crafts acylation . In this reaction, 2-methoxynicotinoyl chloride, generated from the corresponding carboxylic acid, can react with methyl benzoate (B1203000) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone.

Alternatively, modern cross-coupling reactions provide a powerful convergent route. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling , Negishi coupling , and Stille coupling are highly effective for forming the crucial carbon-carbon bond between the pyridine (B92270) and benzene rings. unimi.itnih.govwikipedia.orgresearchgate.netnih.gov For instance, a Suzuki-Miyaura coupling could involve the reaction of a 2-methoxypyridine-3-boronic acid derivative with methyl 4-halobenzoate. Similarly, a Negishi coupling could utilize an organozinc reagent derived from a 2-methoxypyridine (B126380) halide and couple it with methyl 4-halobenzoate. unimi.itresearchgate.net The Stille coupling offers another avenue, employing an organotin reagent. wikipedia.orgresearchgate.net These methods are often favored for their high functional group tolerance and milder reaction conditions compared to traditional methods.

Divergent synthesis strategies, on the other hand, are invaluable for creating a library of analogues from a common intermediate. A potential divergent approach could start from a pre-functionalized benzophenone (B1666685) core, such as a dihalogenated benzophenone. Through selective and sequential cross-coupling reactions, different substituents can be introduced, leading to a variety of analogues of this compound. This strategy allows for the systematic exploration of structure-activity relationships. mdpi.com

A comparative overview of potential convergent synthetic routes is presented in the table below.

| Coupling Reaction | Pyridine Precursor | Benzene Precursor | Catalyst/Reagents | Key Advantages |

| Friedel-Crafts Acylation | 2-Methoxynicotinoyl chloride | Methyl benzoate | AlCl₃ | Readily available starting materials. |

| Suzuki-Miyaura Coupling | 2-Methoxy-3-pyridylboronic acid | Methyl 4-halobenzoate | Pd catalyst, Base | Mild conditions, high functional group tolerance. nih.gov |

| Negishi Coupling | 2-Methoxy-3-pyridylzinc halide | Methyl 4-halobenzoate | Pd or Ni catalyst | High reactivity and selectivity. unimi.itresearchgate.net |

| Stille Coupling | 2-Methoxy-3-pyridylstannane | Methyl 4-halobenzoate | Pd catalyst | Stability of organotin reagents. wikipedia.orgresearchgate.net |

Innovations in Green Chemistry for the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound is no exception, with several innovative approaches being explored to enhance its sustainability.

Application of Catalytic Systems (e.g., Biocatalysis, Asymmetric Catalysis, Photo Catalysis)

Catalytic methods are at the forefront of green synthesis. While specific biocatalytic routes for this compound are not yet widely reported, the use of enzymes for the synthesis of chiral heteroaryl alcohols from ketones suggests the potential for biocatalytic reduction of the ketone moiety to produce chiral analogues. nih.gov

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.govresearchgate.netrsc.orgnih.gov Chiral catalysts can be employed in various steps of the synthesis, such as in asymmetric cross-coupling reactions, to control the stereochemistry of the final product.

Photocatalysis , utilizing visible light as a renewable energy source, offers a green alternative for promoting chemical reactions. researchgate.netbeilstein-journals.org Photoredox catalysis can be applied to C-C bond-forming reactions, potentially enabling the synthesis of the benzophenone core under mild and environmentally friendly conditions. rsc.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.govorganic-chemistry.orggoogle.comsciforum.netdoe.gov The application of microwave-assisted synthesis can significantly enhance the efficiency of cross-coupling reactions or Friedel-Crafts acylation in the synthesis of this compound. nih.govnih.gov Similarly, ultrasound-assisted synthesis can promote reactions through acoustic cavitation, providing a green alternative to conventional heating methods. nih.govresearchgate.netnih.govbohrium.com

| Energy Source | Typical Reaction Time | Typical Yield Improvement | Key Advantages |

| Microwave Irradiation | Minutes | Often significant | Rapid heating, improved yields, cleaner reactions. nih.govnih.gov |

| Ultrasound Irradiation | Minutes to hours | Variable | Enhanced reaction rates, milder conditions. nih.govbohrium.com |

Exploration of Alternative and Sustainable Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and environmentally harmful. Research is ongoing to identify and utilize greener solvents for the synthesis of pyridine and benzophenone derivatives. researchgate.netresearchgate.netnorthumbria.ac.ukresearchgate.net Solvents such as water, supercritical fluids, ionic liquids, and bio-derived solvents like Cyrene are being explored as alternatives to conventional solvents like DMF, DMSO, and NMP. unimi.itresearchgate.netnorthumbria.ac.ukresearchgate.net The use of these sustainable solvents can significantly reduce the environmental footprint of the synthesis of this compound. unimi.itresearchgate.net

Strategies for Atom Economy and Waste Minimization in this compound Synthesis

Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. beilstein-journals.orgnih.govorganic-chemistry.orgmun.canih.gov Synthetic routes with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. In the context of this compound synthesis, catalytic cross-coupling reactions generally exhibit better atom economy than classical methods that may require protecting groups and generate more waste.

Waste minimization strategies focus on reducing the generation of hazardous substances throughout the synthetic process. This includes the use of catalytic rather than stoichiometric reagents, minimizing the use of auxiliary substances, and designing processes that are less prone to generating byproducts. nih.gov

Advanced Techniques in Reaction Optimization for this compound

To maximize the efficiency and yield of the synthesis of this compound, advanced reaction optimization techniques are employed. Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple reaction parameters (e.g., temperature, catalyst loading, reaction time) on the reaction outcome. researchgate.netnih.gov By using DoE, chemists can efficiently identify the optimal reaction conditions with a minimal number of experiments, leading to improved yields and reduced development time.

High-throughput screening (HTS) is another valuable technique for rapidly evaluating a large number of reaction conditions or catalysts. By automating the experimental process, HTS can accelerate the discovery of new and improved synthetic methods for this compound and its analogues.

Flow Chemistry Approaches for Enhanced Reaction Control and Yield

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering substantial advantages over traditional batch processing. mdpi.com Its capacity for superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates make it an ideal platform for complex multi-step syntheses. mtak.hunih.gov While a specific flow synthesis for this compound is not extensively detailed in the literature, the principles of flow chemistry can be applied to its key bond-forming reactions, such as Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation.

A conceptual flow process for a Suzuki-Miyaura coupling to form the central biaryl ketone structure would involve pumping streams of a suitable 2-methoxynicotinoyl boronic acid derivative and methyl 4-halobenzoate, along with a palladium catalyst and base, through a heated packed-bed or coil reactor. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of byproduct and improving yield. mdpi.com Such a setup allows for the telescoping of reaction steps, where the crude output from one reactor is directly fed into the next, streamlining the synthesis process and reducing manual handling and purification steps. mtak.hu For example, a two-step continuous flow synthesis of diazepam has been successfully developed, demonstrating the potential of this technology for producing complex heterocyclic pharmaceuticals with high purity and yield within minutes. researchgate.net

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Residence Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Boronic Acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 120 | 10 min | >95 |

| Heteroaryl Boronic Ester | Aryl Bromide | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 100 | 15 min | 91 |

| Aryl Boronic Acid | Heteroaryl Chloride | Buchwald-type Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 8 min | 93 |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. nih.govrsc.org This approach is lauded for its high atom economy, step efficiency, and ability to rapidly generate libraries of complex molecules. nih.gov For the synthesis of this compound analogues, MCRs that construct the substituted pyridine core are of particular interest.

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. mdpi.comresearchgate.net Modern variations of this reaction allow for the creation of highly substituted and unsymmetrical pyridines. A plausible MCR approach to an analogue of the target's core could involve a reaction between a β-enamine carbonyl compound, which provides two carbons of the pyridine ring, with a C1 unit source like rongalite, which provides the C-4 position of the ring. mdpi.com Another strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, which proceeds through a 3-azatriene intermediate that subsequently undergoes electrocyclization and oxidation to yield a highly substituted pyridine. nih.gov This modular method demonstrates excellent functional group tolerance and provides access to complex pyridine structures from readily available starting materials. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Hantzsch-type mdpi.com | β-Enamine Carbonyls, Rongalite | Oxidative coupling | 2,3,5,6-Tetrasubstituted Pyridines | 60-85 |

| Cascade C-N Coupling/Electrocyclization nih.gov | Alkenylboronic Acid, α,β-Unsaturated Ketoxime O-pentafluorobenzoate | Cu(MeCN)₄PF₆, Air Oxidation | Highly Substituted Pyridines | 43-91 |

| Ugi-type researchgate.net | Substituted Benzaldehyde, Anthranilic Acid, Isocyanide | Methanol (B129727), rt | Methyl 2-((2-amino-2-oxo-1-aryl)amino)benzoates | 75-92 |

Stereoselective Synthesis Approaches for this compound Derivatives

While this compound itself is an achiral molecule, stereoselective synthesis is crucial for accessing its chiral derivatives, which may possess unique biological activities. Asymmetric synthesis allows for the preparation of a single enantiomer of a chiral product. ethz.ch This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. ethz.chmdpi.com

One potential approach to generate a chiral derivative is the asymmetric reduction of the ketone moiety in the parent molecule to produce a chiral secondary alcohol. This transformation can be accomplished with high enantioselectivity using well-established catalysts such as those based on ruthenium with chiral diphosphine ligands (e.g., BINAP) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst).

A more sophisticated approach involves the stereoselective functionalization of the pyridine ring itself. Research has shown that chiral auxiliaries can be used to control the stereochemistry of reactions on nicotinoyl systems. For instance, the chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has been applied to the stereoselective formation of 4-substituted-1,4-dihydronicotinoyl complexes. acs.org In this method, the iron complex acts as a chiral auxiliary, directing the addition of a nucleophile to the 4-position of the nicotinoyl ligand with high diastereoselectivity. Subsequent removal of the auxiliary would yield an enantioenriched 4-substituted dihydropyridine derivative, a valuable chiral building block.

| Substrate | Nucleophile | Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| [(η⁵-C₅H₅)Fe(CO)(PPh₃)(nicotinoyl)]⁺PF₆⁻ | MeMgBr | THF, -78 °C | 4-Methyl-1,4-dihydronicotinoyl Complex | >95:5 |

| [(η⁵-C₅H₅)Fe(CO)(PPh₃)(nicotinoyl)]⁺PF₆⁻ | PhMgBr | THF, -78 °C | 4-Phenyl-1,4-dihydronicotinoyl Complex | >95:5 |

| [(η⁵-C₅H₅)Fe(CO)(PPh₃)(nicotinoyl)]⁺PF₆⁻ | Allyl-SiMe₃ | CH₂Cl₂, -78 °C | 4-Allyl-1,4-dihydronicotinoyl Complex | >95:5 |

Advanced Molecular Characterization and Structural Elucidation of Methyl 4 2 Methoxynicotinoyl Benzoate

High-Resolution Spectroscopic Analysis of Methyl 4-(2-methoxynicotinoyl)benzoate

High-resolution spectroscopy offers detailed insights into the molecular structure, functional groups, and electronic nature of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, methyl 4-methylbenzoate, the aromatic protons appear as doublets at approximately 7.94 ppm and 7.24 ppm, while the methyl ester protons are observed as a singlet around 3.88 ppm, and the aromatic methyl protons as a singlet at 2.39 ppm. rsc.org These characteristic chemical shifts help in assigning the protons in the benzoate (B1203000) and nicotinoyl rings of this compound.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. In a similar structure, methyl 4-methylbenzoate, the carbonyl carbon of the ester gives a signal around 167.1 ppm. rsc.org The aromatic carbons resonate in the region of 127-144 ppm, while the methyl ester carbon appears at approximately 51.8 ppm and the aromatic methyl carbon at 21.5 ppm. rsc.org These values serve as a reference for assigning the carbon signals in this compound.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, especially for the complex aromatic regions, by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons (benzoate) | ~7.9 (d), ~7.2 (d) | ~127-144 | rsc.org |

| Methyl Ester Protons (-COOCH₃) | ~3.9 (s) | ~52 | rsc.org |

| Methoxy (B1213986) Protons (-OCH₃) | ~4.0 (s) | ~53 | doi.org |

| Aromatic Protons (nicotinoyl) | ~7.0-8.5 (m) | ~110-160 | N/A |

| Carbonyl Carbon (ester) | - | ~166 | rsc.org |

| Carbonyl Carbon (ketone) | - | ~195 | N/A |

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, methyl 4-(methylamino)benzoate, shows characteristic absorption bands. nist.gov For this compound, strong carbonyl stretching vibrations for the ketone and ester groups are expected in the region of 1650-1750 cm⁻¹. C-O stretching bands for the ester and methoxy groups would likely appear between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. It can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H (methyl) | 2850-3000 | Stretching |

| C=O (Ester) | ~1720 | Stretching |

| C=O (Ketone) | ~1680 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| C-O (Ester) | 1100-1300 | Stretching |

| C-O (Methoxy) | 1000-1250 | Stretching |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation involving the two aromatic rings and the carbonyl groups in this compound is expected to result in absorption bands in the UV region. Studies on similar methyl benzoate derivatives have shown long-wavelength absorption bands corresponding to π-π* and charge-transfer (CT) electronic transitions. mdpi.com The exact position and intensity of these bands are influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. This technique provides a powerful tool for verifying the elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is an essential technique for assessing the purity of a sample of this compound. frontiersin.org It can separate the main compound from any impurities, and the subsequent mass analysis can help in identifying these minor components. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a related compound, methyl 4-(4-methoxybenzoyl)benzoate, crystallographic studies would reveal precise bond lengths, bond angles, and torsion angles. nih.gov This would allow for a detailed analysis of the conformation of the molecule, including the dihedral angle between the benzoate and nicotinoyl rings. nih.gov Furthermore, X-ray crystallography would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. nih.govnih.gov

Conformational Analysis and Isomerism of this compound

The presence of single bonds connecting the aromatic rings and the carbonyl group allows for rotational freedom, leading to different possible conformations. The relative orientation of the nicotinoyl ring with respect to the benzoate ring is of particular interest. Computational modeling, in conjunction with experimental data from NMR (e.g., through-space correlations from NOESY experiments), can provide insights into the preferred conformation in solution.

Isomerism in this molecule could potentially arise from restricted rotation around the single bond between the carbonyl group and the nicotinoyl ring, leading to atropisomers if the rotational barrier is sufficiently high. However, for a molecule of this type, rotation is generally expected to be relatively facile at room temperature.

Computational Chemistry and Theoretical Modeling of Methyl 4 2 Methoxynicotinoyl Benzoate

Quantum Chemical Investigations Using Density Functional Theory (DFT)

No peer-reviewed articles or database entries containing Density Functional Theory (DFT) calculations for Methyl 4-(2-methoxynicotinoyl)benzoate were identified. DFT is a computational method used to investigate the electronic structure of many-body systems. In the absence of specific studies, the following subsections remain unaddressed.

Optimization of Molecular Geometries and Conformational Landscapes

There is no available research detailing the optimization of molecular geometries or the exploration of the conformational landscapes of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangements of the atoms in the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis Chemical Shifts)

No computational predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters of this compound have been published. Theoretical calculations of these parameters are valuable for interpreting experimental spectra and confirming molecular structures.

Analysis of Electronic Properties (e.g., Charge Distribution, Molecular Orbitals, Reactivity Indices)

Information regarding the electronic properties of this compound, such as its charge distribution, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and reactivity indices, is not present in the surveyed literature. These properties are crucial for understanding the molecule's reactivity and potential interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

No studies employing molecular mechanics or molecular dynamics simulations to analyze the conformational sampling of this compound were found. These simulation techniques are used to model the dynamic behavior of molecules over time.

Conformer Population Distribution in Various Solvent Environments

Due to the absence of relevant research, there is no data on the conformer population distribution of this compound in different solvent environments. Such analyses are important for understanding how the solvent influences the molecule's shape and properties.

Modeling of Intermolecular Interactions and Solvation Effects

There is no available research data from computational models detailing the intermolecular interactions of this compound. Studies typically employ quantum mechanics or molecular mechanics to simulate how a molecule interacts with itself or other molecules, such as solvents or biological macromolecules. These simulations can elucidate non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for understanding the compound's physical properties and behavior in various environments.

Similarly, specific computational models for the solvation effects of this compound have not been published. Solvation models, both explicit (where individual solvent molecules are simulated) and implicit (where the solvent is treated as a continuum), are used to calculate properties such as solvation free energy. This information is vital for predicting solubility and understanding the compound's behavior in different solvent environments. Without dedicated studies, a data table of interaction energies or solvation free energies for this specific compound cannot be compiled.

Thermodynamic Studies and Energy Landscapes of Reaction Pathways

Computational thermodynamic studies concerning this compound, including the analysis of energy landscapes for its reaction pathways, are not present in the current scientific literature. Such studies would typically involve calculating the standard enthalpies of formation, Gibbs free energies, and entropies for the compound and any transition states or intermediates in potential reactions. nih.govschrodinger.commdpi.com

The mapping of reaction energy landscapes is essential for understanding reaction mechanisms, predicting reaction rates, and determining the stability of different chemical species involved. The absence of this research means that detailed thermodynamic data and reaction profiles for this compound are currently unavailable. Consequently, a data table summarizing thermodynamic parameters for its reaction pathways cannot be generated.

Prediction of Physicochemical Parameters via Computational Models (e.g., pKa, Bond Dissociation Energies)

There are no published computational predictions for the physicochemical parameters of this compound. Computational methods, such as those based on density functional theory (DFT) or semi-empirical approaches, are frequently used to predict properties like the acid dissociation constant (pKa) and bond dissociation energies (BDEs). optibrium.comschrodinger.compeerj.com

The pKa value is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, permeability, and biological activity. optibrium.comschrodinger.compeerj.com Bond dissociation energies provide insight into the chemical stability of a molecule and the likelihood of specific bonds breaking during a chemical reaction. The lack of computational studies on this compound means that predicted values for these important parameters are not available. Therefore, a data table of computationally predicted physicochemical parameters cannot be provided.

Structure Activity Relationship Sar Studies and Biological Target Engagement of Methyl 4 2 Methoxynicotinoyl Benzoate

Rational Design and Synthesis of Methyl 4-(2-methoxynicotinoyl)benzoate Analogues for SAR Elucidation

The exploration of a compound's Structure-Activity Relationship (SAR) begins with the rational design and synthesis of analogues. This process involves systematically modifying specific parts of the lead compound, this compound, to understand how chemical structure influences biological activity. For this compound, the synthetic strategy would focus on three primary regions: the benzoate (B1203000) ring, the nicotinoyl ring, and the central carbonyl linker.

Key Modifications would include:

Benzoate Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions relative to the ester group. The methyl ester itself could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to probe the importance of this hydrogen bond acceptor/donor group. nih.gov

Nicotinoyl Ring: Altering the position and nature of the methoxy (B1213986) group. For instance, it could be moved to other positions on the pyridine (B92270) ring or replaced with other electron-donating or electron-withdrawing groups to assess its role in target binding. nih.gov

Carbonyl Linker: The ketone could be reduced to a secondary alcohol or replaced with other linking groups to evaluate the importance of its geometry and electronic properties for biological activity.

The synthesis of these analogues would likely follow established organic chemistry protocols. For example, the core benzophenone (B1666685) structure is often assembled via Friedel-Crafts acylation or by reacting an organometallic reagent with an appropriate Weinreb amide. nih.gov Subsequent modifications would be achieved through standard functional group interconversions. Each synthesized analogue would then be purified, characterized (e.g., via NMR and mass spectrometry), and subjected to biological assays to determine its potency and efficacy, forming the basis of the SAR study. nih.gov

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | Modification on Benzoate Ring (R1) | Modification on Nicotinoyl Ring (R2) | Biological Activity (IC50, nM) |

|---|---|---|---|

| Parent | 4-COOCH3 | 2-OCH3 | 150 |

| Analog A-1 | 4-COOH | 2-OCH3 | 320 |

| Analog A-2 | 4-CONH2 | 2-OCH3 | 125 |

| Analog A-3 | 3-Cl, 4-COOCH3 | 2-OCH3 | 95 |

| Analog B-1 | 4-COOCH3 | H (methoxy removed) | 850 |

| Analog B-2 | 4-COOCH3 | 2-OH | 180 |

| Analog B-3 | 4-COOCH3 | 2-Cl | 450 |

Ligand-Based Drug Design (LBDD) Approaches for this compound

When the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are invaluable. These approaches utilize the SAR data from a series of active molecules to develop predictive models.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to find a mathematical correlation between the chemical properties of the synthesized analogues and their measured biological activity. nih.gov For the this compound series, a QSAR study would involve calculating a range of molecular descriptors for each analogue. nih.gov

Descriptor categories include:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and arrangement of atoms.

Using statistical methods like multiple linear regression, a QSAR equation is generated. researchgate.net For instance, a hypothetical model might look like: log(1/IC50) = 0.85LogP - 0.23Vol + 1.2*σ_R1 + C This equation would suggest that biological activity increases with hydrophobicity (LogP) and the presence of an electron-withdrawing substituent at position R1, but decreases with molecular volume (Vol). Such models are crucial for predicting the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to its target. nih.gov Based on the structures of the most active analogues of this compound, a pharmacophore model could be generated. This model might consist of features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A second hydrogen bond acceptor (the ester carbonyl).

An aromatic ring (the benzoate moiety).

A second aromatic ring (the nicotinoyl moiety).

A hydrophobic feature (the methoxy group).

This abstract representation of essential interactions serves as a 3D query for screening large virtual databases to identify novel, structurally diverse compounds that could also exhibit the desired biological activity. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

If the 3D structure of the biological target is available (e.g., from X-ray crystallography or NMR), Structure-Based Drug Design (SBDD) provides a powerful, visual approach to optimizing ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com this compound and its analogues would be docked into the active site of their target. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and uses a scoring function to estimate the binding affinity for each pose. nih.gov

The results can rationalize observed SAR data. For example, docking might reveal that the 2-methoxy group on the nicotinoyl ring fits into a specific hydrophobic pocket, explaining why its removal leads to a loss of activity. It could also show that a chlorine atom at the 3-position of the benzoate ring forms a favorable interaction with a specific amino acid residue, explaining the increased potency of that analogue. nih.gov This information guides the design of new analogues with improved predicted binding affinity. fip.org

Table 2: Illustrative Molecular Docking Results for a Hypothetical Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Parent | -8.5 | H-bond with Met109 (carbonyl), hydrophobic contact with Leu83 |

| Analog A-1 | -7.2 | Ionic repulsion with Asp167, loss of key H-bond |

| Analog A-3 | -9.1 | H-bond with Met109, hydrophobic contact with Leu83, halogen bond with Gly110 |

| Analog B-1 | -6.8 | H-bond with Met109, loss of hydrophobic contact in pocket |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. aip.orgnih.gov An MD simulation calculates the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein. researchgate.net

For the this compound-target complex, an MD simulation could:

Confirm the stability of the docked pose over nanoseconds of simulation time.

Identify key water molecules that may mediate interactions between the ligand and the protein.

Reveal conformational changes in the protein that occur upon ligand binding.

Allow for the calculation of binding free energies, providing a more accurate estimate of binding affinity than docking scores alone.

These detailed insights into the dynamic nature of the interaction are critical for the fine-tuning of lead compounds to achieve optimal potency and selectivity. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

There are currently no published studies detailing the binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), for this compound with any biological target. This computational method is instrumental in predicting the binding affinity of a ligand to a protein by estimating the free energy change upon complex formation. Such calculations would provide valuable insights into the thermodynamic stability of the potential interaction between this compound and a given protein target.

Investigation of Molecular Mechanisms of Action for this compound

Specific investigations into the molecular mechanisms of action for this compound have not been reported in the available scientific literature. Understanding these mechanisms is crucial for elucidating the compound's biological effects.

Enzyme Inhibition or Activation Studies (e.g., RET kinase, PKM2)

There is no available data on the enzymatic activity of this compound. To assess its potential as a modulator of enzyme function, in vitro enzymatic assays would be required. For instance, its effect on kinases like RET (Rearranged during Transfection) or metabolic enzymes such as Pyruvate Kinase M2 (PKM2) would be evaluated by measuring changes in enzyme activity in the presence of the compound. While there is broad interest in developing inhibitors for targets like RET kinase in oncology, and activators for enzymes like PKM2 for metabolic diseases, the specific role, if any, of this compound in these contexts remains uninvestigated.

Table 1: Hypothetical Enzyme Activity Profile for this compound

| Enzyme Target | Assay Type | Result (IC50/EC50) |

|---|---|---|

| RET kinase | Inhibition Assay | Data not available |

| PKM2 | Activation Assay | Data not available |

This table illustrates the type of data that would be generated from enzyme activity studies. Currently, no such data exists for this compound.

Receptor Binding and Modulation Studies (e.g., GPR6)

Information regarding the binding and modulation of receptors by this compound is not present in the scientific literature. Receptor binding assays are essential to determine if a compound can interact with a specific receptor, such as the G protein-coupled receptor 6 (GPR6), and to quantify its binding affinity (typically as a Ki or Kd value). Subsequent functional assays would be needed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cellular Target Identification and Pathway Perturbation Analysis (e.g., membrane integrity, biofilm formation, metabolic regulation)

There are no published studies on the cellular effects of this compound. Research in this area would involve a variety of cell-based assays to identify the compound's cellular targets and understand its impact on biological pathways.

Membrane Integrity: Assays measuring the leakage of cellular components or the uptake of specific dyes would be necessary to determine if the compound disrupts cell membrane integrity.

Biofilm Formation: To investigate its potential effects on biofilm formation, the compound would be tested on bacterial cultures, with endpoints such as the quantification of biofilm mass and visualization through microscopy.

Metabolic Regulation: Techniques like metabolomics would be employed to analyze changes in the cellular metabolic profile upon treatment with the compound, providing insights into its influence on metabolic pathways.

Table 2: Summary of Cellular Activity for this compound

| Cellular Process | Experimental Assay | Observed Effect |

|---|---|---|

| Membrane Integrity | Dye Exclusion Assay | Data not available |

| Biofilm Formation | Crystal Violet Staining | Data not available |

| Metabolic Regulation | Metabolomic Analysis | Data not available |

This table is a template for presenting cellular activity data, which is currently unavailable for this compound.

Advanced Analytical Method Development and Derivatization Strategies for Methyl 4 2 Methoxynicotinoyl Benzoate

Development of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to the analytical workflow for pharmaceutical compounds. The development of specific methods for Methyl 4-(2-methoxynicotinoyl)benzoate is essential for achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds like this compound. Method optimization is a multi-faceted process aimed at achieving the desired separation with good resolution, peak shape, and a reasonable analysis time.

A reversed-phase HPLC (RP-HPLC) method is often the initial approach for compounds with moderate polarity. The optimization of such a method involves a systematic evaluation of several key parameters. The selection of the stationary phase, typically a C8 or C18 column, is the first step. For instance, a study on the determination of a related compound, methyl 4-hydroxy benzoate (B1203000), utilized a Supelco L7 (C8) column (25cm × 4.6mm, 5 µm particle size) for good separation. researchgate.net

The composition of the mobile phase, a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, is critical. The ratio of these components is adjusted to control the retention time of the analyte. For example, a mobile phase consisting of methanol and water in a 45:55 v/v ratio, with the pH adjusted to 4.8, was found to be effective for methyl 4-hydroxy benzoate, yielding a retention time of 5.34 minutes. researchgate.net The pH of the mobile phase can significantly influence the ionization state of the analyte and, consequently, its retention characteristics.

Other parameters that require optimization include the flow rate, column temperature, and detection wavelength. A flow rate of 1.0 mL/min is common, and the column temperature is often maintained at a constant value, such as 30°C, to ensure reproducibility. The detection wavelength is selected based on the UV-Vis spectrum of the analyte to maximize sensitivity; for many benzoate derivatives, a wavelength around 254 nm is appropriate. researchgate.net

The optimization process can be systematically approached using experimental design methodologies, such as response surface methodology (RSM), to efficiently identify the optimal conditions. ugm.ac.id Validation of the optimized method is then performed to demonstrate its accuracy, precision, linearity, and sensitivity, ensuring its suitability for routine analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for Benzoate Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | The organic modifier and aqueous phase ratio is adjusted to control elution. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |

| Detection | UV at ~254 nm | Many aromatic compounds exhibit strong absorbance at this wavelength. |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. restek.com While this compound itself may have limited volatility, GC analysis can be made feasible through chemical derivatization to produce more volatile and thermally stable analogs.

The primary consideration for GC analysis is the successful conversion of the analyte into a derivative suitable for vaporization without decomposition in the GC inlet. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. researchgate.net

The choice of the GC column is crucial for achieving the desired separation. Capillary columns with a non-polar stationary phase, such as dimethylpolysiloxane (e.g., DB-1), are often used for the analysis of a wide range of compounds. wiley-vch.de The temperature program, which involves a controlled increase in the column temperature over time, is optimized to separate the derivative from other components in the sample matrix. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. wiley-vch.de

The detector used in GC also plays a significant role. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering good sensitivity and a wide linear range. wiley-vch.de For more selective and sensitive detection, a mass spectrometer (MS) can be coupled with the GC, providing both quantitative data and structural information based on the mass spectrum of the derivative. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), the assessment of enantiomeric purity is a critical aspect of pharmaceutical analysis. nih.gov Chiral chromatography is the primary technique used for the separation of enantiomers. google.comgoogle.com This can be achieved using either chiral stationary phases (CSPs) or chiral additives in the mobile phase.

CSPs are the more common approach and are designed with a chiral selector immobilized on a solid support. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds. abo.fi For instance, a Lux AMP chiral column has been demonstrated to be effective for the separation of nicotine (B1678760) enantiomers, which share structural similarities with nicotinoyl compounds. phenomenex.com

The optimization of a chiral separation involves screening different CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. The choice of mobile phase modifiers, such as acids or bases, can also significantly impact the enantioselectivity. mst.edu The goal is to achieve baseline separation of the two enantiomers, allowing for accurate quantification of each.

Table 2: Key Considerations for Chiral Chromatography Method Development

| Factor | Description |

|---|---|

| Chiral Stationary Phase (CSP) | The choice of CSP is critical and often requires screening of various types (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides enantioselectivity. |

| Mobile Phase | The composition and polarity of the mobile phase (normal-phase, reversed-phase, or polar organic) must be optimized to achieve separation. |

| Additives | Small amounts of acidic or basic additives can improve peak shape and resolution by controlling the ionization state of the analyte. |

| Temperature | Column temperature can affect the kinetics of the chiral recognition process and thus the separation. |

Chemical Derivatization Techniques for Enhanced Analytical Specificity and Sensitivity

Chemical derivatization involves the chemical modification of an analyte to enhance its analytical properties. sdiarticle4.com This can be particularly useful for improving detection limits, increasing selectivity, and making a compound more amenable to a specific analytical technique.

Derivatization for Improved Spectroscopic Detection (e.g., UV-Vis, Fluorescence)

While this compound possesses a chromophore that allows for UV-Vis detection, derivatization can be employed to shift the absorption maximum to a region with less interference or to introduce a fluorophore for highly sensitive fluorescence detection.

For UV-Vis detection, derivatization reactions can be designed to introduce a new chromophoric group into the molecule, thereby increasing its molar absorptivity and enhancing the detection signal. researchgate.net This can be particularly advantageous when analyzing samples with complex matrices where background absorption may be an issue.

Fluorescence derivatization offers a significant increase in sensitivity and selectivity, as naturally fluorescent compounds are less common than those that absorb UV light. sdiarticle4.com A derivatizing agent containing a fluorescent tag can be reacted with a specific functional group on the analyte. For example, reagents like dansyl chloride react with primary and secondary amines to produce highly fluorescent derivatives. sdiarticle4.com While this compound does not have a primary or secondary amine, hydrolysis of the ester to the corresponding carboxylic acid could open up possibilities for derivatization with fluorescent reagents that target carboxyl groups.

Derivatization for Mass Spectrometric Analysis (e.g., PFB-derivatization)

Derivatization for mass spectrometry (MS) is often performed to improve the ionization efficiency and fragmentation pattern of an analyte, leading to enhanced sensitivity and structural information. It is also a key strategy for making non-volatile compounds suitable for GC-MS analysis. nih.gov

Pentafluorobenzyl (PFB) bromide is a versatile derivatizing agent that reacts with nucleophilic functional groups. nih.gov This derivatization is particularly useful for GC-MS with electron capture negative ionization (ECNI), as the resulting PFB derivatives are strongly electron-capturing, leading to very high sensitivity. nih.gov While the direct derivatization of this compound with PFB-Br might not be straightforward, hydrolysis to the carboxylic acid would provide a site for this reaction. The derivatization of carboxylic acids with PFB-Br in the presence of a catalyst can proceed efficiently. mdpi.com

The resulting PFB ester would be more volatile and suitable for GC-MS analysis. The mass spectrum of the PFB derivative would exhibit a characteristic fragmentation pattern, providing confirmation of the analyte's identity. The optimization of the derivatization reaction, including reaction time, temperature, and solvent, is crucial for achieving complete and reproducible derivatization. researchgate.netmdpi.com

Table 3: Common Derivatization Reagents and Their Applications

| Derivatizing Agent | Target Functional Group | Analytical Enhancement |

|---|---|---|

| Trimethylsilyl (TMS) reagents | -OH, -COOH, -NH | Increased volatility for GC |

| Dansyl Chloride | Primary and secondary amines | Fluorescence detection |

| Pentafluorobenzyl (PFB) Bromide | -COOH, -OH, -SH | Enhanced sensitivity in GC-ECNI-MS |

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, UPLC-TOF-MS)

The robust analysis of this compound, particularly in complex matrices, necessitates the use of hyphenated analytical techniques. These methods couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry, providing comprehensive qualitative and quantitative data. nih.govnih.govsaspublishers.com The choice of technique is contingent on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity, as well as the specific requirements of the analysis, including sensitivity and the need for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of this compound, the compound would need to be sufficiently volatile and thermally stable to be amenable to gas chromatography. chemijournal.com Given its molecular structure, it is anticipated that this compound would exhibit these properties. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, enabling identification and quantification. researchgate.net

A hypothetical GC-MS method for the analysis of this compound could involve the parameters outlined in the following table.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 3 min |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov In LC-MS/MS, the separation is achieved by liquid chromatography, followed by detection using tandem mass spectrometry. This technique offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of this compound in various samples. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which significantly enhances selectivity and reduces matrix interference. nih.gov

A plausible LC-MS/MS method for the quantification of this compound is detailed in the table below.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Liquid Chromatograph | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Parameters | Capillary Voltage: 3.5 kV; Desolvation Temperature: 450°C; Desolvation Gas Flow: 800 L/hr; Cone Gas Flow: 50 L/hr |

| MS/MS Transitions | Precursor Ion (Q1): [M+H]+; Product Ions (Q3): Specific fragment ions for quantification and confirmation |

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)

UPLC-TOF-MS combines the high-resolution separation of ultra-performance liquid chromatography with the high mass accuracy and resolution of a time-of-flight mass spectrometer. nih.gov This technique is particularly useful for the identification and characterization of unknown compounds and for comprehensive profiling of complex mixtures. The high mass accuracy of TOF-MS allows for the determination of the elemental composition of ions, which is invaluable for structural elucidation.

An exemplary UPLC-TOF-MS method for the comprehensive analysis of this compound and its potential metabolites or degradation products is presented below.

Table 3: Representative UPLC-TOF-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| UPLC System | |

| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or similar |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 2 µL |

| TOF Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | 50-1000 m/z |

| Mass Accuracy | < 5 ppm |

| Resolution | > 10,000 FWHM |

| Data Acquisition Mode | MSE (a data-independent acquisition mode that collects both precursor and fragment ion information in a single run) |

Derivatization Strategies

While this compound may be directly analyzable by the aforementioned techniques, derivatization can sometimes be employed to improve chromatographic behavior, enhance ionization efficiency, and increase sensitivity. nih.gov For GC-MS analysis, derivatization could be used to increase the volatility of the compound if needed. For LC-MS analysis, derivatization could be employed to introduce a more readily ionizable group, thereby improving the response in the mass spectrometer. A potential derivatization strategy could involve the hydrolysis of the ester group to the corresponding carboxylic acid, followed by reaction with a suitable derivatizing agent to form a more volatile or more easily ionizable derivative. nih.gov

Future Prospects and Interdisciplinary Research on Methyl 4 2 Methoxynicotinoyl Benzoate

Exploration of Methyl 4-(2-methoxynicotinoyl)benzoate as a Scaffold for Novel Chemical Entities

The structural framework of this compound, featuring both an electron-rich pyridine (B92270) ring and a versatile benzoate (B1203000) group, makes it an attractive scaffold for the development of novel chemical entities. In medicinal chemistry, the pyridine ring is a common feature in many biologically active compounds, while benzoate derivatives are also known for their diverse pharmacological activities. The combination of these two pharmacophores in a single molecule offers a unique starting point for the design of new therapeutic agents.

The exploration of this compound as a scaffold could involve various synthetic modifications to introduce a range of functional groups at different positions on the molecule. These modifications could lead to the discovery of new compounds with potential applications in areas such as oncology, infectious diseases, and neurology. The "ring fusion" strategy, for instance, could be employed to create more complex polycyclic structures with enhanced biological activity. nih.gov

| Derivative Class | Potential Modification Sites | Targeted Therapeutic Areas |

| Pyridine Ring Analogs | Methoxy (B1213986) group, pyridine nitrogen | Antiviral, Anticancer |

| Benzoate Moiety Analogs | Ester group, aromatic ring | Anti-inflammatory, Cardiovascular |

| Fused Heterocycles | Both pyridine and benzoate rings | CNS disorders, Metabolic diseases |

This table is generated based on the potential of analogous structures and does not represent tested data for this compound.

Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural characteristics of this compound also suggest its potential utility in materials science and supramolecular chemistry. The presence of aromatic rings and heteroatoms allows for a variety of intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly of complex supramolecular structures. acs.orgresearchgate.net These structures can have applications in areas like drug delivery, catalysis, and the development of advanced materials with tailored optical or electronic properties.

For instance, the pyridine nitrogen in the nicotinoyl group can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

| Material Type | Key Structural Feature | Potential Application |

| Liquid Crystals | Rod-like molecular shape | Display technologies, optical sensors |

| Coordination Polymers | Pyridine nitrogen as a ligand | Gas storage, catalysis |

| Supramolecular Gels | Self-assembly through non-covalent interactions | Drug delivery, tissue engineering |

This table is generated based on the potential of analogous structures and does not represent tested data for this compound.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics. researchgate.netaalto.fi For a novel compound like this compound, AI and ML models can be employed to predict a wide range of properties, including its biological activity, toxicity, and physicochemical characteristics. rsc.orgmit.edu This predictive capability can significantly accelerate the research and development process by prioritizing the most promising derivatives for synthesis and experimental testing. arxiv.org

Furthermore, generative AI models can be used to design new molecules based on the scaffold of this compound, exploring a vast chemical space to identify candidates with optimized properties for specific applications. mit.edu This in silico approach can reduce the time and cost associated with traditional trial-and-error methods in drug discovery and materials science.

| AI/ML Application | Predicted Property | Impact on Research |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritization of drug candidates |

| Molecular Dynamics Simulations | Conformational stability, binding affinity | Understanding of molecular interactions |

| Generative Models | Novel molecular structures | Design of new materials and drugs |

This table is generated based on the general capabilities of AI/ML in chemical research and does not represent specific models for this compound.

Sustainable Development and Environmental Considerations in the Lifecycle of this compound Production and Application

In line with the principles of green chemistry, the sustainable production and application of this compound are of paramount importance. nih.govnih.gov The development of environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and are energy-efficient is a key research objective. researchgate.netresearcher.life This includes the use of renewable starting materials, catalytic methods, and alternative reaction media such as water or ionic liquids. researchgate.networldwidejournals.com

The lifecycle of the compound, from its synthesis to its final disposal, must be considered to minimize its environmental impact. This involves assessing its biodegradability and potential ecotoxicity. Green chemistry principles can also guide the design of applications that are inherently safer and more sustainable, such as the development of recyclable materials or drugs with improved metabolic profiles to reduce environmental persistence. rsc.orgbrazilianjournals.com.br

| Green Chemistry Principle | Application in Lifecycle | Environmental Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-based sources | Reduced reliance on fossil fuels |

| Catalysis | Use of reusable catalysts | Waste reduction, increased efficiency |

| Design for Degradation | Development of biodegradable products | Minimized environmental pollution |

This table outlines the potential application of green chemistry principles to the lifecycle of this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(2-methoxynicotinoyl)benzoate, and how can reaction conditions be optimized?

Answer:

- Coupling Reactions: Utilize nicotinoyl chloride derivatives and methyl 4-hydroxybenzoate in a nucleophilic acyl substitution reaction. Catalysts like DMAP (4-dimethylaminopyridine) can enhance esterification efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yields by employing microwave irradiation, as demonstrated for structurally similar benzoate esters .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Monitor purity via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer:

- Spectroscopic Techniques:

- Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H] matching the formula (calc. 295.0845) .

Q. What are the key stability considerations for this compound under varying experimental conditions?

Answer:

- Hydrolytic Stability: Susceptible to ester hydrolysis in basic aqueous environments (pH > 10). Store in anhydrous solvents (e.g., THF, DCM) .

- Thermal Stability: Decomposition observed above 150°C. Conduct reactions below this threshold .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination of this compound?

Answer:

Q. What strategies are effective for analyzing hydrogen bonding patterns in this compound crystals?

Answer:

- Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., for dimeric rings). For example, methoxy groups may form chains with adjacent aromatic systems .

- Synthon Identification: Compare with similar compounds (e.g., methyl 4-(benzoylcarbamoylamino)benzoate) to predict dominant intermolecular interactions .

Q. How can researchers reconcile contradictions between spectral data and computational modeling results for this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and compare calculated NMR shifts (GIAO method) with experimental data. Discrepancies >1 ppm may indicate conformational flexibility .

- Dynamic Effects: Use variable-temperature NMR to assess rotational barriers of the methoxynicotinoyl group .

Q. What methodologies are recommended for studying the biological interactions of this compound?

Answer:

- Enzyme Assays: Screen against kinases or esterases using fluorescence-based assays. The methoxy group may reduce steric hindrance, enhancing binding affinity .

- Molecular Docking: Employ AutoDock Vina with crystal structures (PDB) of target proteins. Parameterize partial charges using the AM1-BCC method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.